

Application Note: ¹H NMR Characterization of 2-Phenylchroman-5,7-diol

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Compound of Interest

Compound Name:	2-Phenylchroman-5,7-diol
CAS No.:	493-43-6
Cat. No.:	B3268676

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Introduction & Structural Context

2-phenylchroman-5,7-diol (also known as 5,7-dihydroxyflavan) is a flavonoid derivative characterized by a fully reduced C-ring (saturated C2-C3-C4). Unlike its oxidized counterparts—such as Pinocembrin (5,7-dihydroxyflavanone) or Chrysin (5,7-dihydroxyflavone)—this molecule lacks a carbonyl group at the C4 position and a hydroxyl group at C3.

This structural distinction is critical in drug development and biosynthesis research, where 5,7-dihydroxyflavan often appears as a metabolic reduction product or a synthetic intermediate. Misidentification as Pinocembrin is a common pitfall due to the identical A-ring and B-ring substitution patterns.

Scope of this Protocol: This guide provides a definitive methodology for the ¹H NMR characterization of **2-phenylchroman-5,7-diol**, focusing on the diagnostic spin systems of the saturated heterocyclic C-ring to unambiguously distinguish it from flavanones and flavan-3-ols.

Experimental Protocol

Sample Preparation

Proper sample preparation is essential to resolve the meta-coupled protons on the A-ring and the complex multiplets of the C-ring.

- Solvent Selection:
 - DMSO-d6 (Recommended): Excellent solubility for poly-hydroxylated flavonoids. It disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signals (often visible > 9.0 ppm).
 - Methanol-d4 (MeOD): Good alternative if -OH signal observation is not required (exchange occurs). Note that chemical shifts will vary slightly compared to DMSO.
- Concentration: 5–10 mg in 600 μ L solvent.
- Handling: Use high-quality 5mm NMR tubes. Filter the solution through a cotton plug or PTFE filter if any turbidity is observed.

Acquisition Parameters

To resolve the complex coupling of the C-ring methylene protons, standard parameters must be optimized.

Parameter	Setting	Rationale
Pulse Sequence	zg30 or zg90	Standard 1D proton.
Spectral Width	12–14 ppm	To capture downfield phenolic -OH (if in DMSO).
Relaxation Delay (D1)	2.0 – 5.0 s	Ensure full relaxation of aromatic protons for accurate integration.
Scans (NS)	32 – 64	Sufficient S/N for minor impurities or ¹³ C satellites.
Temperature	298 K (25°C)	Standardize to minimize conformational exchange broadening.

Spectral Analysis: The Core Logic

The characterization relies on three distinct spin systems.^[1] The C-Ring provides the definitive proof of the flavan skeleton (reduction of C4).

The C-Ring (Diagnostic Region)

Spin System: A-M-X-Y-Z (approximate). Unlike flavanones (which have an AMX system for H2/H3a/H3b), the flavan possesses protons at C2, C3, and C4.

- H-2 (Benzylic Ether): Appears as a doublet of doublets (dd) or broad multiplet around 5.00 ppm. It couples to the two H-3 protons.
- H-4 (Benzylic Methylene): Appears as a multiplet (often two distinct signals if diastereotopic) in the 2.60 – 2.90 ppm range.
 - Critical Check: The presence of signals here confirms the absence of a C4 ketone.
- H-3 (Methylene): Appears as complex multiplets in the 1.90 – 2.20 ppm range. These protons couple to both H-2 and H-4, creating a higher-order splitting pattern.

The A-Ring (Resorcinol Type)

Spin System: AX (Meta-coupled). The 5,7-dihydroxy substitution creates a symmetric electronic environment, but the chiral center at C2 renders the protons diastereotopic.

- H-6 & H-8: Two doublets (Hz) in the 5.80 – 6.10 ppm range.^[2]
- Note: In DMSO-d₆, the 5-OH proton is often chelated (intramolecular H-bond to ring oxygen) and appears very downfield (>12 ppm), while the 7-OH is variable (9–10 ppm).

The B-Ring (Monosubstituted Phenyl)

Spin System: AA'BB'C (freely rotating).

- H-2', H-6' (Ortho): Multiplet/Doublet around 7.30 – 7.50 ppm.

- H-3', H-4', H-5' (Meta/Para): Overlapping multiplets around 7.20 – 7.40 ppm.

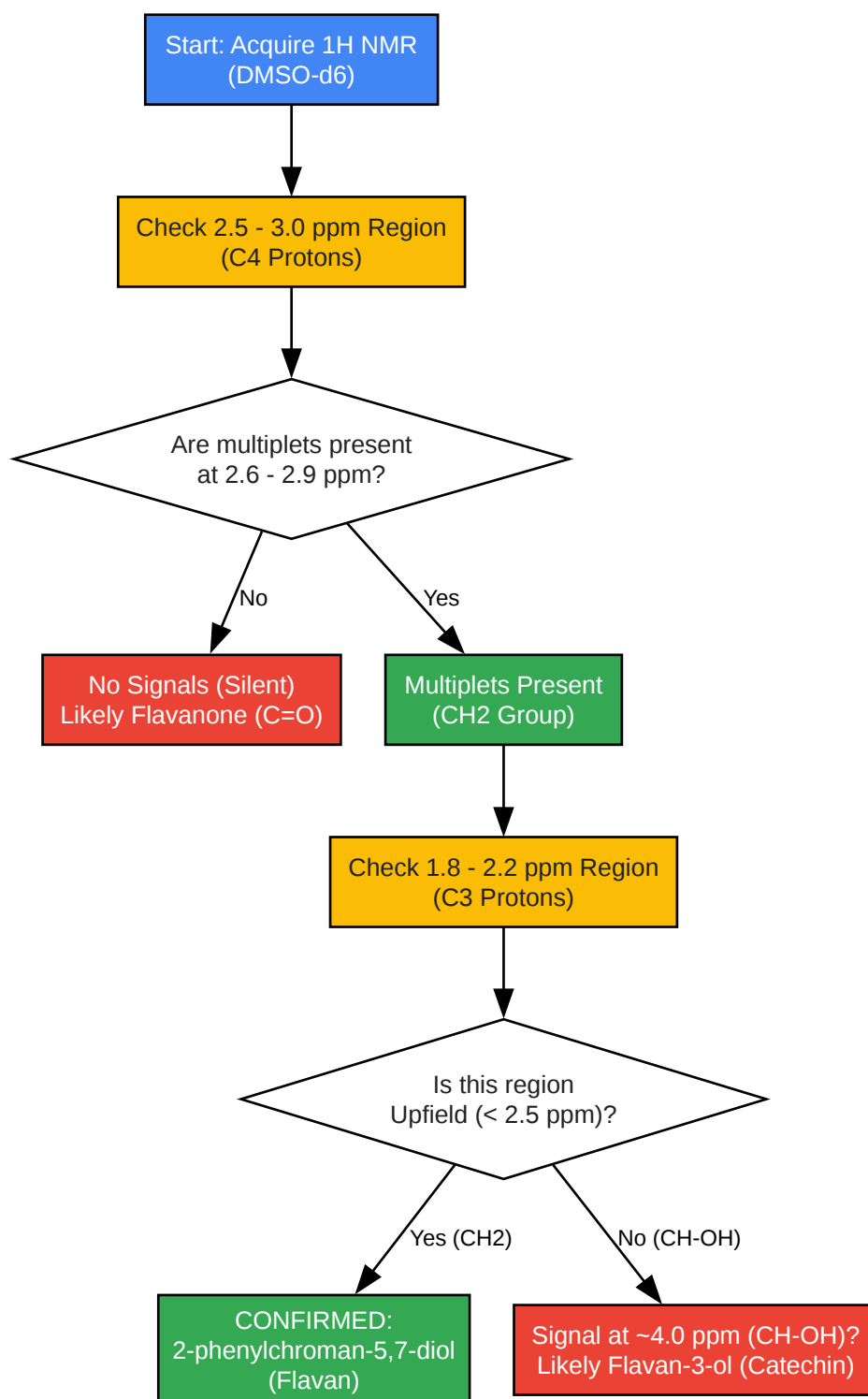
Data Summary & Reference Table

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 500 MHz) Note: Values are approximate reference ranges based on flavan skeleton physics.

Position	Type	(ppm)	Multiplicity	(Hz)	Interpretation
C2-H	Methine	4.90 – 5.10	dd	,	Diagnostic for Flavan/Flavanone linkage.
C3-H	Methylene	1.80 – 2.20	m	-	Upfield shift confirms saturated C3.
C4-H	Methylene	2.60 – 2.90	m	-	CRITICAL: Presence confirms reduction of C=O.
C6-H	Aromatic	5.85 – 5.95	d		Meta-coupling to H8.[2]
C8-H	Aromatic	5.95 – 6.05	d		Meta-coupling to H6.[2]
B-Ring	Aromatic	7.30 – 7.50	m	-	Typical phenyl pattern.
5-OH	Phenolic	11.0 – 12.5	s (br)	-	H-bonded (if visible).
7-OH	Phenolic	9.0 – 9.5	s (br)	-	Exchangeable.

Verification Workflow & Logic Diagram

The following diagram illustrates the logical flow for distinguishing **2-phenylchroman-5,7-diol** from its oxidized analogs using ¹H NMR.



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Caption: Decision tree for distinguishing 5,7-dihydroxyflavan from pinocembrin (flavanone) and catechins.

Advanced Verification (2D NMR)

If 1D analysis is ambiguous due to overlap, use 2D experiments to confirm the carbon skeleton.

- HSQC (Heteronuclear Single Quantum Coherence):
 - Goal: Confirm C4 is a methylene carbon.
 - Expected: The protons at 2.6–2.9 ppm should correlate to a carbon at 28–30 ppm. (In Flavanones, C4 is a quaternary carbonyl 190 ppm and shows no HSQC cross-peak).
- COSY (Correlation Spectroscopy):
 - Goal: Map the spin system.
 - Chain: H2 (5.0 ppm)
H3 (2.0 ppm)
H4 (2.7 ppm).
 - This continuous connectivity is absent in flavanones (where H2 couples only to H3, and H3 stops at the C4 ketone).

References

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